methyl N-{[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate
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Overview
Description
Methyl N-{[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-fluorophenyl group, an imidazo[4,5-c]pyridine core, and a glycinate moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate typically involves multiple steps:
Formation of the Imidazo[4,5-c]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate and aldehydes.
Introduction of the Chloro-Fluorophenyl Group: This can be achieved through a substitution reaction where a halogenated phenyl group is introduced to the imidazo[4,5-c]pyridine core.
Attachment of the Glycinate Moiety: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[4,5-c]pyridine core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro-fluorophenyl group, potentially converting it to a more reactive intermediate.
Substitution: The chloro group in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the imidazo[4,5-c]pyridine core.
Reduction: Reduced derivatives of the chloro-fluorophenyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which methyl N-{[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloro-fluorophenyl group but has a different core structure.
4-((4-fluorophenyl)amino)(furan-2-yl)methanone: Similar in having a fluorophenyl group but differs in the core and functional groups.
Uniqueness
Methyl N-{[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate is unique due to its combination of an imidazo[4,5-c]pyridine core with a chloro-fluorophenyl group and a glycinate moiety. This combination of features is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C16H16ClFN4O3 |
---|---|
Molecular Weight |
366.77 g/mol |
IUPAC Name |
methyl 2-[[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate |
InChI |
InChI=1S/C16H16ClFN4O3/c1-25-13(23)7-19-16(24)22-5-4-12-14(21-8-20-12)15(22)10-3-2-9(17)6-11(10)18/h2-3,6,8,15H,4-5,7H2,1H3,(H,19,24)(H,20,21) |
InChI Key |
VCPZWJCKYRGHQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)N1CCC2=C(C1C3=C(C=C(C=C3)Cl)F)N=CN2 |
Origin of Product |
United States |
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